Cas no 139360-19-3 (Cyclohexanol, 2-(4-fluorophenyl)-, trans-)

Technical Introduction: Cyclohexanol, 2-(4-fluorophenyl)-, trans- is a fluorinated cyclohexanol derivative characterized by its trans-configured stereochemistry and a 4-fluorophenyl substituent at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its structural rigidity and the presence of a fluorine atom, which can influence electronic properties and metabolic stability. Its well-defined stereochemistry ensures consistency in reactivity and downstream applications, making it a valuable intermediate for the development of pharmaceuticals, agrochemicals, or chiral ligands. The fluorine moiety may enhance binding affinity in bioactive molecules, while the cyclohexanol scaffold offers versatility for further functionalization. Suitable for controlled reactions requiring precise steric and electronic modulation.
Cyclohexanol, 2-(4-fluorophenyl)-, trans- structure
139360-19-3 structure
Product Name:Cyclohexanol, 2-(4-fluorophenyl)-, trans-
CAS No:139360-19-3
MF:C12H15FO
MW:194.245307207108
CID:1268091
PubChem ID:15421335
Update Time:2025-06-13

Cyclohexanol, 2-(4-fluorophenyl)-, trans- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 2-(4-fluorophenyl)-, trans-
    • SCHEMBL19332086
    • rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol
    • G39748
    • Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-
    • 139360-19-3
    • AKOS030590509
    • Z2940609135
    • EN300-761600
    • (1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol
    • Inchi: 1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
    • InChI Key: WOONSTDBFNVLTK-NWDGAFQWSA-N
    • SMILES: FC1C=CC(=CC=1)[C@@H]1CCCC[C@H]1O

Computed Properties

  • Exact Mass: 194.11075
  • Monoisotopic Mass: 194.110693260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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Additional information on Cyclohexanol, 2-(4-fluorophenyl)-, trans-

Cyclohexanol, 2-(4-fluorophenyl)-, trans- (CAS No. 139360-19-3): An Overview and Recent Advances

Cyclohexanol, 2-(4-fluorophenyl)-, trans- (CAS No. 139360-19-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, often referred to as trans-2-(4-fluorophenyl)cyclohexanol, has garnered considerable attention due to its unique structural properties and potential applications in various scientific and industrial domains.

The trans configuration of this compound is particularly noteworthy, as it imparts distinct chemical and physical characteristics compared to its cis isomer. The presence of the fluorine atom in the 4-position of the phenyl ring further enhances its reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have explored the potential of trans-2-(4-fluorophenyl)cyclohexanol in pharmaceutical research. One notable application is its use as a building block in the synthesis of novel drugs targeting specific biological pathways. For instance, researchers at the University of California have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the development of new therapeutic agents.

In addition to its pharmaceutical applications, trans-2-(4-fluorophenyl)cyclohexanol has been investigated for its role in materials science. A study published in the Journal of Materials Chemistry highlighted its use in the synthesis of advanced polymers with enhanced mechanical and thermal properties. These polymers have potential applications in fields such as electronics, automotive, and aerospace engineering.

The synthesis of trans-2-(4-fluorophenyl)cyclohexanol typically involves a multi-step process that includes the formation of a cyclohexene derivative followed by hydroxylation and fluorination steps. Recent advancements in catalytic methods have significantly improved the efficiency and yield of these reactions. For example, a novel ruthenium-based catalyst developed by researchers at MIT has shown remarkable activity in promoting the selective formation of the trans isomer.

From an environmental perspective, the production and use of trans-2-(4-fluorophenyl)cyclohexanol are subject to stringent regulations to ensure minimal environmental impact. Green chemistry principles are increasingly being applied to optimize synthetic routes and reduce waste generation. A recent study by the American Chemical Society outlined several sustainable methods for synthesizing this compound, including the use of biocatalysts and renewable feedstocks.

In conclusion, Cyclohexanol, 2-(4-fluorophenyl)-, trans- (CAS No. 139360-19-3) continues to be a focal point in both academic and industrial research due to its versatile properties and wide-ranging applications. Ongoing studies are expected to further expand our understanding of this compound and unlock new possibilities for its use in various fields.

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